molecular formula C3H4ClF3O2S B1302844 3,3,3-Trifluoropropane-1-sulfonyl chloride CAS No. 845866-80-0

3,3,3-Trifluoropropane-1-sulfonyl chloride

Cat. No.: B1302844
CAS No.: 845866-80-0
M. Wt: 196.58 g/mol
InChI Key: OXKHPRFGCFJUSK-UHFFFAOYSA-N
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Description

3,3,3-Trifluoropropane-1-sulfonyl chloride is a chemical compound with the molecular formula C3H4ClF3O2S. It is a sulfonyl chloride derivative, characterized by the presence of a trifluoromethyl group attached to a propane backbone. This compound is known for its reactivity and is widely used as a building block in organic synthesis, particularly in the pharmaceutical and agrochemical industries .

Mechanism of Action

Target of Action

The primary targets of 3,3,3-Trifluoropropane-1-sulfonyl chloride are heterocyclic amines . These amines play a crucial role in various biological processes, including the transmission of signals in the nervous system and the regulation of physiological functions.

Mode of Action

This compound interacts with its targets, the heterocyclic amines, through a chemical reaction that leads to the formation of complex sulfonamides . This interaction results in changes to the amines, altering their function and potentially influencing various biological processes.

Biochemical Pathways

The interaction of this compound with heterocyclic amines affects various biochemical pathways. The formation of complex sulfonamides can influence the activity of these amines, potentially disrupting or enhancing the pathways in which they are involved. The downstream effects of these changes can vary widely, depending on the specific amine and pathway involved .

Result of Action

The molecular and cellular effects of this compound’s action depend on the specific heterocyclic amine it interacts with and the biochemical pathway involved. By forming complex sulfonamides, this compound can alter the function of these amines, potentially leading to a wide range of cellular effects .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, it is sensitive to air and moisture , which can affect its stability and reactivity. Additionally, the specific environment within a biological system, such as pH, temperature, and the presence of other molecules, can also impact the action and efficacy of this compound.

Biochemical Analysis

Biochemical Properties

3,3,3-Trifluoropropane-1-sulfonyl chloride plays a significant role in biochemical reactions, particularly in the modification of biomolecules. It interacts with various enzymes, proteins, and other biomolecules through sulfonylation reactions. This compound is known to react with nucleophiles, such as amines and alcohols, forming sulfonamide and sulfonate esters, respectively . These interactions are crucial in the synthesis of pharmaceuticals and other biologically active compounds.

Cellular Effects

The effects of this compound on cells and cellular processes are profound. It influences cell function by modifying proteins and enzymes involved in cell signaling pathways, gene expression, and cellular metabolism. For instance, the sulfonylation of specific proteins can alter their activity, leading to changes in cell signaling and metabolic pathways . Additionally, this compound can affect gene expression by modifying transcription factors and other regulatory proteins.

Molecular Mechanism

At the molecular level, this compound exerts its effects through covalent binding interactions with biomolecules. The sulfonyl chloride group reacts with nucleophilic sites on proteins and enzymes, leading to the formation of stable sulfonamide or sulfonate ester bonds . This modification can result in enzyme inhibition or activation, depending on the specific target and the nature of the interaction. Furthermore, changes in gene expression can occur due to the modification of transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. This compound is relatively stable under standard storage conditions but can degrade over time when exposed to moisture or high temperatures . Long-term exposure to this compound in in vitro or in vivo studies has shown that it can lead to sustained modifications of cellular proteins and enzymes, resulting in prolonged changes in cellular function.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound can selectively modify specific proteins and enzymes, leading to targeted changes in cellular function . At high doses, it can cause toxic or adverse effects, such as tissue damage and inflammation. Threshold effects have been observed, where a certain dosage is required to achieve significant biochemical and cellular changes.

Metabolic Pathways

This compound is involved in various metabolic pathways, primarily through its interactions with enzymes and cofactors. It can affect metabolic flux by modifying key enzymes involved in metabolic processes . Additionally, this compound can influence metabolite levels by altering the activity of enzymes responsible for their synthesis or degradation.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions can affect the localization and accumulation of the compound, influencing its activity and function . The transport and distribution of this compound are crucial for its biochemical and cellular effects.

Subcellular Localization

The subcellular localization of this compound is determined by targeting signals and post-translational modifications. This compound can be directed to specific compartments or organelles within the cell, where it exerts its effects on proteins and enzymes . The localization of this compound is essential for its role in biochemical reactions and cellular processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

3,3,3-Trifluoropropane-1-sulfonyl chloride can be synthesized through various methods. One common synthetic route involves the reaction of 3,3,3-trifluoropropanol with thionyl chloride (SOCl2) under reflux conditions. The reaction proceeds as follows:

CF3CH2CH2OH+SOCl2CF3CH2CH2SO2Cl+HCl+SO2\text{CF}_3\text{CH}_2\text{CH}_2\text{OH} + \text{SOCl}_2 \rightarrow \text{CF}_3\text{CH}_2\text{CH}_2\text{SO}_2\text{Cl} + \text{HCl} + \text{SO}_2 CF3​CH2​CH2​OH+SOCl2​→CF3​CH2​CH2​SO2​Cl+HCl+SO2​

The reaction typically requires an inert atmosphere and anhydrous conditions to prevent hydrolysis of the sulfonyl chloride .

Industrial Production Methods

In industrial settings, the production of this compound often involves continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, are crucial for efficient production .

Chemical Reactions Analysis

Types of Reactions

3,3,3-Trifluoropropane-1-sulfonyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

3,3,3-Trifluoropropane-1-sulfonyl chloride has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in the synthesis of complex organic molecules, particularly in the formation of sulfonamides and sulfonates.

    Biology: Employed in the modification of biomolecules to study their function and interactions.

    Medicine: Utilized in the development of pharmaceuticals, especially in the synthesis of drugs with sulfonamide moieties.

    Industry: Applied in the production of agrochemicals and specialty chemicals

Comparison with Similar Compounds

Similar Compounds

    Trifluoromethanesulfonyl chloride: Another sulfonyl chloride with a trifluoromethyl group, but with a different carbon backbone.

    3-Chloropropanesulfonyl chloride: Similar structure but lacks the trifluoromethyl group.

    2,2,2-Trifluoroethanesulfonyl chloride: Contains a trifluoromethyl group but with a shorter carbon chain.

Uniqueness

3,3,3-Trifluoropropane-1-sulfonyl chloride is unique due to the presence of both a trifluoromethyl group and a sulfonyl chloride group on a propane backbone. This combination imparts distinct reactivity and properties, making it a valuable reagent in organic synthesis .

Properties

IUPAC Name

3,3,3-trifluoropropane-1-sulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H4ClF3O2S/c4-10(8,9)2-1-3(5,6)7/h1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXKHPRFGCFJUSK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CS(=O)(=O)Cl)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H4ClF3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40375603
Record name 3,3,3-Trifluoropropane-1-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40375603
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

845866-80-0
Record name 3,3,3-Trifluoropropane-1-sulfonyl chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=845866-80-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,3,3-Trifluoropropane-1-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40375603
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,3,3-Trifluoro-1-propanesulfonyl chloride
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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